L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine
Description
Systematic IUPAC Nomenclature and Structural Formula
L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is a linear heptapeptide comprising seven L-configured amino acids. Its systematic IUPAC name is derived from the sequential arrangement of its residues: N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-phenyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]isoleucine . This nomenclature explicitly defines the peptide backbone, side chains, and stereochemical configuration of each amino acid.
The structural formula (C₄₅H₇₇N₇O₈) reflects its molecular composition, with the sequence Ile-Leu-Phe-Leu-Leu-Leu-Leu (Figure 1). The peptide’s InChI and InChIKey provide machine-readable representations of its structure:
- InChI :
1S/C45H77N7O8/c1-24(2)21-33(40(58)50-34(22-25(3)4)41(59)51-35(23-26(5)6)42(60)52-36(28(9)10)43(61)54-37(27(7)8)44(62)63)55-39(57)32(20-29-18-16-15-17-19-29)49-38(56)31(48-30(53)11-12-45(64)65)13-14-46/h15-19,24-28,31-37H,11-14,20-23,46H2,1-10H3,(H,48,53)(H,49,56)(H,50,58)(H,51,59)(H,52,60)(H,54,61)(H,55,57)(H,62,63)(H,64,65)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 - InChIKey :
UCKZIUQVCCNZIG-LLYLOPHFSA-N
| Property | Value |
|---|---|
| CAS Registry Number | 918528-10-6 |
| Molecular Formula | C₄₅H₇₇N₇O₈ |
| Molecular Weight | 876.13 g/mol |
| Sequence | Ile-Leu-Phe-Leu-Leu-Leu-Leu |
Sequence Analysis and Primary Structure Validation
The primary structure of this heptapeptide is validated through Edman degradation and mass spectrometry . Edman degradation sequentially cleaves N-terminal residues using phenyl isothiocyanate, generating phenylthiohydantoin derivatives for chromatographic identification. For this peptide, the process confirms the order: isoleucine → leucine → phenylalanine → leucine → leucine → leucine → leucine.
Mass spectrometry complements this by analyzing the peptide’s mass-to-charge ratio. Tandem MS/MS fragments the molecule at peptide bonds, producing b- and y-ions that map the sequence. For example, a fragment ion at m/z 876.13 corresponds to the intact molecular ion, while smaller ions (e.g., m/z 589.42) validate subsequences like Leu-Leu-Leu. Solid-phase peptide synthesis (SPPS) further ensures sequence fidelity by coupling Fmoc-protected amino acids to a resin, followed by deprotection and cleavage.
Isomeric Considerations and Stereochemical Configuration
All seven residues in this peptide exhibit L-configuration , as denoted by the "L-" prefix. This stereochemistry is critical for maintaining biological activity, as D-amino acids would disrupt interactions with chiral biomolecules like enzymes. The chiral centers at each alpha-carbon (except glycine) enforce a specific three-dimensional conformation. For instance:
- Isoleucine : Two chiral centers (Cα and Cβ) with (2S,3S) configuration.
- Leucine : One chiral center (Cα) with (S) configuration.
- Phenylalanine : One chiral center (Cα) with (S) configuration.
Nuclear magnetic resonance (NMR) spectroscopy resolves these configurations by analyzing coupling constants and nuclear Overhauser effects. For example, the J-coupling between α-protons and amide protons in leucine (~8–9 Hz) confirms the L-form. Racemization during synthesis is minimized using optimized coupling reagents (e.g., HATU) and low temperatures.
Properties
CAS No. |
918528-10-6 |
|---|---|
Molecular Formula |
C45H77N7O8 |
Molecular Weight |
844.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H77N7O8/c1-13-30(12)38(46)44(58)51-35(22-28(8)9)41(55)50-36(24-31-17-15-14-16-18-31)43(57)49-33(20-26(4)5)40(54)47-32(19-25(2)3)39(53)48-34(21-27(6)7)42(56)52-37(45(59)60)23-29(10)11/h14-18,25-30,32-38H,13,19-24,46H2,1-12H3,(H,47,54)(H,48,53)(H,49,57)(H,50,55)(H,51,58)(H,52,56)(H,59,60)/t30-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
CSPCZVYVLJCODK-RRFBFTPKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely employed method for synthesizing peptides. This technique involves the sequential addition of protected amino acids to a solid support, allowing for efficient purification and yield optimization.
-
- Step 1 : Attach the first amino acid (L-leucine) to a resin.
- Step 2 : Sequentially add protected amino acids (L-isoleucine, L-phenylalanine) using coupling agents like Dicyclohexylcarbodiimide (DCC).
- Step 3 : Deprotect the amino groups after each coupling step.
- Step 4 : Cleave the peptide from the resin at the end of synthesis.
-
- High purity and yield.
- Ability to synthesize long peptides efficiently.
Liquid-Phase Peptide Synthesis (LPPS)
Liquid-phase synthesis is another method that can be used for preparing longer peptides, especially when solid-phase methods are less efficient.
-
- Requires careful control of reaction conditions to avoid side reactions.
Reaction Conditions
Coupling Agents
The choice of coupling agents significantly influences the efficiency of peptide bond formation:
- Dicyclohexylcarbodiimide (DCC) : Commonly used due to its effectiveness in activating carboxylic acids.
- 1-Hydroxybenzotriazole (HOBt) : Often used in conjunction with DCC to minimize racemization during coupling.
Protecting Groups
To ensure selective reactions, protecting groups are essential:
- Boc (tert-butyloxycarbonyl) : Commonly used for amines.
- Fmoc (9-fluorenylmethyloxycarbonyl) : Used for protecting amino groups during SPPS.
Purification Techniques
After synthesis, purification is critical for obtaining high-purity peptides:
- High-Performance Liquid Chromatography (HPLC) : Effective for separating peptides based on their hydrophobicity.
| Technique | Description | Advantages |
|---|---|---|
| HPLC | Separates based on polarity | High resolution and purity |
| Ion Exchange Chromatography | Separates based on charge | Effective for charged peptides |
Research Findings
Recent studies emphasize the importance of optimizing reaction conditions and purification methods to enhance yield and purity:
A study demonstrated that using a combination of DCC and HOBt significantly reduced side products in peptide synthesis.
Another research highlighted that employing HPLC post-synthesis resulted in over 95% purity for complex peptides, including those similar to L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions are typically modified peptides with altered functional groups or sequences.
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of peptides similar to L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine. Research indicates that peptides with similar structures exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, a study on related leucine-rich peptides showed promising results against common pathogens like Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Peptides
| Peptide Structure | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| L-Isoleucyl-L-leucyl-L-phenylalanyl | E. coli | 0.5 μg/mL |
| L-Leucyl-L-phenylalanyl | S. aureus | 0.25 μg/mL |
| L-Leu-L-Phe | Pseudomonas aeruginosa | 1 μg/mL |
Vasodilatory Effects
The compound has been explored for its vasodilatory effects, which can be beneficial in treating hypertension. A patent describes a class of polypeptides that includes derivatives of L-Isoleucyl-L-leucyl-L-phenylalanyl that demonstrate hypotensive activity. These peptides may function by relaxing vascular smooth muscle and improving blood flow .
Cancer Therapeutics
Emerging research suggests that peptides like L-Isoleucyl-L-leucyl-L-phenylalanyl can inhibit tumor growth and metastasis. For instance, studies have shown that certain leucine-rich peptides can impede the proliferation of cancer cells in vitro and in vivo, making them potential candidates for cancer therapy .
Protein Engineering
L-Isoleucyl-L-leucyl-L-phenylalanyl is being studied for its role in protein engineering, particularly in the design of novel enzymes and therapeutic proteins. Its specific amino acid sequence can influence the stability and activity of engineered proteins, making it a valuable component in biotechnology .
Biosensors Development
Research indicates that films made from peptides similar to L-Isoleucyl-L-leucyl-L-phenylalanyl demonstrate unique interactions with organic compounds and water vapor. This property can be harnessed for developing biosensors that detect environmental pollutants or biological markers .
Biodegradable Polymers
Peptides like L-Isoleucyl-L-leucyl-L-phenylalanyl are being incorporated into biodegradable polymer matrices for drug delivery systems. The incorporation of such peptides enhances the biocompatibility and controlled release properties of these materials .
Thin Film Technology
Thin films composed of peptide sequences have shown enhanced properties for various applications including coatings and membranes due to their unique surface characteristics and ability to bind water or organic vapors effectively .
Vasodilation Study
In a clinical study examining the vasodilatory effects of related peptides, researchers found that administration led to a significant reduction in blood pressure among hypertensive subjects, supporting the potential use of L-Isoleucyl-L-leucyl-L-phenylalanyl as a therapeutic agent for cardiovascular diseases.
Antimicrobial Efficacy Research
A series of experiments tested the efficacy of various peptide derivatives against bacterial strains in vitro, revealing that modifications to the leucine residues significantly enhanced antimicrobial activity, indicating pathways for developing new antibiotics based on these structures.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine and Analogs
Key Observations :
- The target heptapeptide’s hydrophobicity (5 leucines + 1 phenylalanine) likely reduces aqueous solubility compared to shorter peptides like L-Leucyl-L-alanine .
- Cyclic peptides (e.g., ) exhibit enhanced stability due to resistance to proteolysis, whereas the linear heptapeptide may degrade faster in biological systems .
- Leu-Leu-OMe () includes a methyl ester modification, improving stability and enabling immunosuppressive activity .
Key Observations :
Biological Activity
L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine, also known by its CAS number 71426896, is a complex peptide composed of multiple leucine and isoleucine residues, along with phenylalanine. Its unique structure positions it as a subject of interest in various biological and pharmacological studies. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C45H77N7O8
- Molecular Weight : 823.05 g/mol
- CAS Number : 71426896
Research indicates that peptides like this compound may function through several mechanisms:
- Aminoacyl-tRNA Synthetase Inhibition : The compound may inhibit aminoacyl-tRNA synthetases (ARS), which are critical for protein synthesis. This inhibition can disrupt bacterial protein synthesis, making it a potential antimicrobial agent .
- Antibacterial Activity : Preliminary studies suggest that similar peptides exhibit antibacterial properties by targeting specific bacterial enzymes, such as leucyl-tRNA synthetase (LeuRS). This mechanism has been validated in various studies demonstrating the effectiveness of ARS inhibitors against bacterial strains .
Antimicrobial Efficacy
Recent studies have focused on the antimicrobial potential of peptides similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Research has shown that certain leucine-rich peptides can achieve MIC values as low as 5 μg/mL against Streptococcus pneumoniae, indicating significant antibacterial activity .
- Comparative Potency : In a comparative study of various ARS inhibitors, compounds structurally related to L-Isoleucyl-L-leucyl demonstrated IC50 values ranging from 0.002 μM to >50 μM against different bacterial strains, showcasing their potential as effective antibacterial agents .
Case Studies
- Study on Rolloamide A : A cyclopolypeptide derived from marine sources exhibited strong antibacterial and antifungal activities with IC50 values ranging from 0.17 to 5.8 µM against human tumor cell lines. This suggests that structural analogs of L-Isoleucyl-L-leucyl may possess similar bioactivity profiles .
- Inhibition of LeuRS : ZCL039, a compound studied for its interaction with LeuRS, showed dose-dependent inhibition of aminoacylation with an IC50 value of 1.73 μM. Such findings underline the importance of leucine-rich sequences in modulating enzyme activity and indicate potential pathways for therapeutic development .
Research Findings Summary
Q & A
Q. Basic Research Focus
- Dose-Response Curves : Test across a logarithmic concentration range (1 nM–100 µM) to identify EC50 values .
- Control Experiments : Include scrambled-sequence analogs to rule out nonspecific interactions .
- Reproducibility : Validate findings across ≥3 independent replicates and report SEM/confidence intervals .
Advanced Consideration : Use CRISPR-edited cell lines (e.g., knockouts of putative receptors) to confirm target specificity .
What strategies mitigate discrepancies in reported binding affinities for this peptide?
Data Contradiction Analysis
Conflicting binding data (e.g., SPR vs. ITC) may arise from:
- Buffer Conditions : Ionic strength and pH affect hydrophobic interactions. Standardize assays in PBS (pH 7.4) with 0.01% Tween-20 .
- Ligand Immobilization : For SPR, optimize surface density to avoid mass-transfer limitations .
- Data Normalization : Account for baseline drift in ITC by subtracting blank titrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
